Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate
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Overview
Description
Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate is an organic compound with a complex structure that includes a sulfamoyl group, a phenyl ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminophenylsulfonamide with butan-2-one to form the butan-2-ylsulfamoyl derivative. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The phenyl ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Ethyl oxo{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}acetate: Similar structure but with a pyrimidinyl group instead of a butan-2-yl group.
Ethyl {[4-(methylsulfamoyl)phenyl]amino}(oxo)acetate: Similar structure but with a methyl group instead of a butan-2-yl group.
Uniqueness
Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity for molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H20N2O5S |
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Molecular Weight |
328.39 g/mol |
IUPAC Name |
ethyl 2-[4-(butan-2-ylsulfamoyl)anilino]-2-oxoacetate |
InChI |
InChI=1S/C14H20N2O5S/c1-4-10(3)16-22(19,20)12-8-6-11(7-9-12)15-13(17)14(18)21-5-2/h6-10,16H,4-5H2,1-3H3,(H,15,17) |
InChI Key |
MNOBZMFLHLHJPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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